3-Chloro-4-(p-tolylamino)phenol
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Overview
Description
2-Chloro-4-hydroxy-4’-methyldiphenylamine is an organic compound with a molecular formula of C13H12ClNO It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a diphenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxy-4’-methyldiphenylamine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloro-1-methylbenzene with hydroxide ion, which produces 4-methylbenzyne. This intermediate then reacts with a nucleophile to form the desired product .
Industrial Production Methods
Industrial production of 2-Chloro-4-hydroxy-4’-methyldiphenylamine may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxy-4’-methyldiphenylamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Phenols
Scientific Research Applications
2-Chloro-4-hydroxy-4’-methyldiphenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydroxy-4’-methyldiphenylamine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic aromatic substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-hydroxy-4’-methyldiphenylamine
- 2,4-Dichlorophenol
- 4-Methylbenzoic acid
Comparison
2-Chloro-4-hydroxy-4’-methyldiphenylamine is unique due to the presence of both a chloro and a hydroxy group on the diphenylamine structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds like 2,4-dichlorophenol and 4-methylbenzoic acid, which lack either the hydroxy or the chloro group .
Properties
Molecular Formula |
C13H12ClNO |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-chloro-4-(4-methylanilino)phenol |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-4-10(5-3-9)15-13-7-6-11(16)8-12(13)14/h2-8,15-16H,1H3 |
InChI Key |
KCCRUSHRLKIHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
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